

CGP57380 solubility issues DMSO stock solution preparation

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Compound Focus: Cgp 57380

CAS No.: 522629-08-9

Cat. No.: S523340

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Solubility & Stock Solution Preparation

The table below summarizes the key solubility data for preparing your stock solution [1] [2].

Solvent	Solubility	Stock Solution Preparation Notes
DMSO	48 mg/mL (196.53 mM)	Requires warming in a 50°C water bath for dissolution [1] [2].
Water	Insoluble [1] [3] [2]	Not suitable for stock preparation.
Ethanol	Insoluble [1] [2]	Not suitable for stock preparation.

Standard Protocol for 100 mM DMSO Stock Solution

- Weigh:** Measure out 24.4 mg of **CGP 57380** (Molecular Weight: 244.23 g/mol) [1] [3] [2].
- Dissolve:** Add 1 mL of pure, anhydrous DMSO.
- Heat:** Gently warm the mixture in a **50°C water bath** with occasional shaking or vortexing until the solid is fully dissolved. **Do not use excessive heat** [1] [2].
- Store:** Aliquot the clear solution and store at recommended temperatures (-20°C for short-term, -80°C for long-term stability) to avoid repeated freeze-thaw cycles and minimize water absorption from air, as DMSO is hygroscopic [3] [4].

Troubleshooting Guide

Here are answers to common questions you might encounter during your work with **CGP 57380**.

Q1: My CGP 57380 stock solution has precipitated after storage. What should I do? Precipitation can occur if the solution is stored for too long, undergoes multiple freeze-thaw cycles, or is exposed to moisture.

- **Solution:** Gently re-warm the solution in a 50°C water bath and vortex thoroughly to re-dissolve the compound. If precipitation persists, briefly sonicate the vial. For long-term experiments, prepare small, single-use aliquots to minimize freeze-thaw cycles [3] [4].

Q2: How do I prepare a working solution for my cell culture assays? When adding the DMSO stock to aqueous cell culture media, the sudden change in solvent environment can cause compound precipitation.

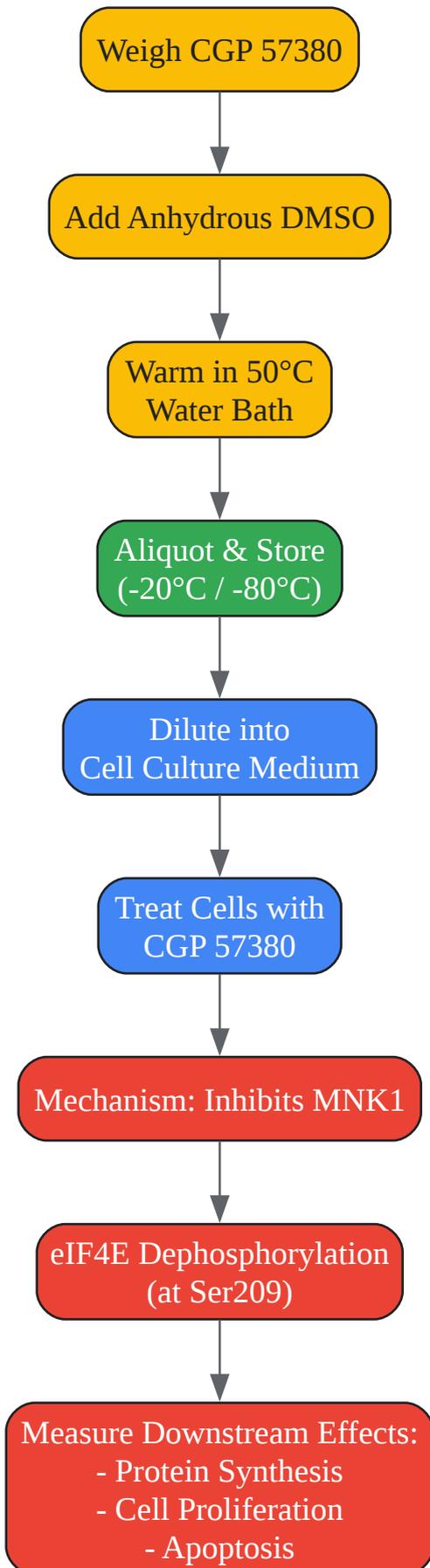
- **Solution:** Ensure gradual dilution. When adding the stock solution to your culture medium, vortex the medium during the addition to ensure immediate and thorough mixing. The final concentration of DMSO in cell media should typically be kept below 0.1-0.5% to avoid cytotoxicity.

Q3: What formulations are recommended for in vivo studies? **CGP 57380** is insoluble in water, so in vivo administration requires special formulations.

- **Recommended Formulation 1 (5 mg/mL):** 5% DMSO + 40% PEG 300 + 5% Tween-80 + 50% double-distilled water. This formulation was tested and verified by the supplier [2].
- **Recommended Formulation 2 (0.4 mg/mL):** 5% DMSO + 95% Corn oil. This formulation was also tested and verified by the supplier [2].
- **Dosage Reference:** A cited study successfully administered **CGP 57380** at **40 mg/kg/day intraperitoneally (i.p.)** to immunodeficient mice [1] [3] [2].

Experimental Workflow & Mechanism of Action

The following diagram illustrates the experimental workflow for using **CGP 57380** in a cell-based assay, from stock preparation to measuring downstream effects.



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Mechanism Explained: **CGP 57380** is a cell-permeable, potent, and selective inhibitor of MAP kinase-interacting kinase 1 (MNK1) with a reported IC_{50} of 2.2 μ M in cell-free assays [1] [3] [5]. It exhibits no significant activity against several other kinases like p38, JNK1, ERK1/2, PKC, or c-Src-like kinases, making it a selective tool [1] [3] [4]. Its primary cellular effect is the inhibition of MNK1-mediated phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at serine 209, with an IC_{50} of about 3 μ M [1] [3]. This dephosphorylation of eIF4E can lead to a reduction in the translation of specific mRNAs and result in various phenotypic outcomes, such as inhibited protein synthesis, reduced cancer cell proliferation, and potentiation of apoptosis [1] [3] [5].

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